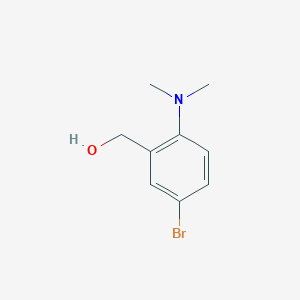
(5-Bromo-2-(dimethylamino)phenyl)methanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of “(5-Bromo-2-(dimethylamino)phenyl)methanol” is 230.1 g/mol. The InChI code is 1S/C9H12BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-5,12H,6H2,1-2H3 .Physical And Chemical Properties Analysis
“(5-Bromo-2-(dimethylamino)phenyl)methanol” has a molecular weight of 230.1 g/mol. It has a density of 1.5±0.1 g/cm3, and a boiling point of 342.0±32.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Hydrogen Production from Methanol
Methanol is a promising hydrogen carrier, capable of producing high purity hydrogen through various reforming processes such as steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. Copper-based catalysts are popular for their high activity and selectivity towards CO2, with ongoing research to improve catalyst stability and performance. Novel reactor technologies like membrane reactors and Swiss-roll reactors are being explored to enhance hydrogen production efficiency (García et al., 2021).
Methanol to Propylene Conversion
The conversion of methanol to propylene (MTP) is significant due to the high demand for propylene in petrochemical production. Research has focused on catalytic materials such as SAPO-34 and ZSM-5 zeolites, with structured catalysts like ceramic-based honeycombs showing promise in enhancing propylene selectivity while reducing aromatics formation (Ali et al., 2019).
Methanol Reforming Catalysts
Cu-based catalysts are extensively studied for methanol reforming, with research delving into kinetic, compositional, and morphological characteristics to enhance the efficiency of hydrogen production. The surface reaction mechanisms over these catalysts and the impact of secondary reactions introduced by reactants like oxygen and steam are areas of active investigation (Yong et al., 2013).
Methanol Dehydration to Dimethyl Ether
Dimethyl ether (DME), synthesized from methanol, is a clean fuel and chemical feedstock. Research on methanol dehydration has explored various catalysts including γ-Al2O3 and zeolites. The development of novel catalysts and understanding their performance in methanol dehydration processes is an ongoing area of research (Bateni & Able, 2018).
Transesterification for Dimethyl Carbonate Synthesis
Dimethyl carbonate (DMC) synthesis via transesterification of propylene carbonate and methanol is environmentally friendly and efficient. Research focuses on optimizing catalysts and process conditions to enhance DMC production, with heterogeneous catalysts showing promise for industrial applications (Deng et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-bromo-2-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKQQMGWENEYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B1382210.png)
![2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382212.png)
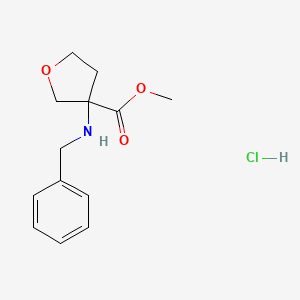
![[4-(2,5-Dioxo-3-pyrroline-1-yl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1382214.png)
![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)
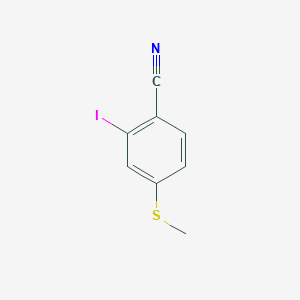
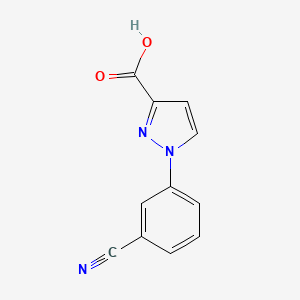
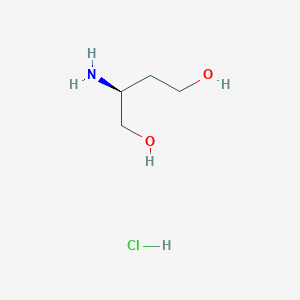
![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1382224.png)
![1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea](/img/structure/B1382229.png)
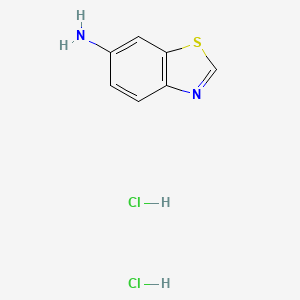
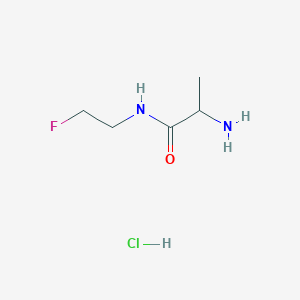
![1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1382232.png)
